1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylpiperidine
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Overview
Description
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylpiperidine is a chemical compound with a unique structure that combines a piperidine ring with a sulfonyl group and a fluorinated methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylpiperidine typically involves the following steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: This step involves the preparation of 4-fluoro-2-methoxyphenylboronic acid, which can be synthesized through a Suzuki-Miyaura cross-coupling reaction.
Sulfonylation: The intermediate is then subjected to sulfonylation using appropriate sulfonyl chlorides under basic conditions to form the sulfonyl derivative.
Piperidine Ring Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiols or sulfides.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylpiperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylpiperidine: Similar structure but with a different substitution pattern on the piperidine ring.
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)sulfonyl-2-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-10-5-3-4-8-15(10)19(16,17)13-7-6-11(14)9-12(13)18-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDQUJUNISUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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